Carboxyphosphamide-d4
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Overview
Description
Carboxyphosphamide-d4 is a deuterium-labeled derivative of Carboxyphosphamide. It is a stable isotope-labeled compound used primarily in scientific research to study pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable heavy isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboxyphosphamide-d4 is synthesized by incorporating deuterium into Carboxyphosphamide. The synthetic route involves the substitution of hydrogen atoms with deuterium atoms in the Carboxyphosphamide molecule. This process typically requires the use of deuterated reagents and solvents under controlled reaction conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is carefully monitored to ensure the incorporation of deuterium at the desired positions in the molecule. The final product is purified and characterized using various analytical techniques to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
Carboxyphosphamide-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions can produce various oxidized metabolites, while reduction reactions can yield reduced forms of the compound .
Scientific Research Applications
Carboxyphosphamide-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to understand the behavior of drugs in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and testing of new pharmaceuticals to improve their pharmacokinetic profiles
Mechanism of Action
The mechanism of action of Carboxyphosphamide-d4 involves its metabolism and interaction with molecular targets. The compound is metabolized to form active intermediates that can interact with various cellular components. These interactions can lead to therapeutic effects or toxic reactions, depending on the specific context .
Comparison with Similar Compounds
Carboxyphosphamide-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Cyclophosphamide: A widely used chemotherapeutic agent.
Ifosfamide: Another chemotherapeutic agent with a similar structure and mechanism of action.
Phosphoramide Mustard: An active metabolite of Cyclophosphamide and Ifosfamide.
This compound’s uniqueness lies in its deuterium labeling, which can alter its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C7H15Cl2N2O4P |
---|---|
Molecular Weight |
297.11 g/mol |
IUPAC Name |
3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(10,14)15-6-1-7(12)13/h1-6H2,(H2,10,14)(H,12,13)/i2D2,3D2 |
InChI Key |
QLAKAJLYYGOZQL-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C([2H])(CN(CC([2H])([2H])Cl)P(=O)(N)OCCC(=O)O)Cl |
Canonical SMILES |
C(COP(=O)(N)N(CCCl)CCCl)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.